(5-methyl-2H-triazol-4-yl)methanol

Description

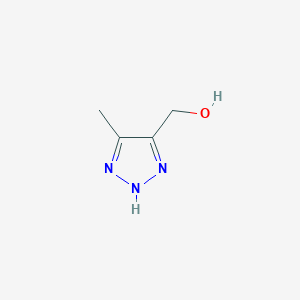

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2H-triazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBCKBGKRFYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823911-79-0 | |

| Record name | (5-methyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 5 Methyl 2h Triazol 4 Yl Methanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of triazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of 1,2,3-triazole derivatives, the chemical shift of the H5 proton of the triazole ring typically appears as a singlet in the range of 8.00–8.75 ppm, which is a key diagnostic signal confirming the formation of the 1,4-disubstituted 1,2,3-triazole ring system. mdpi.com For instance, in a series of 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid derivatives, the triazole protons resonate as singlets around 8.04 and 8.60 ppm. nih.gov The protons of the methylene (B1212753) group adjacent to the triazole ring and an oxygen atom (-O-CH₂-CH₂-Triazole) typically show triplet signals around 4.37-4.54 ppm. nih.gov Methyl protons on the triazole ring, such as in (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) derivatives, exhibit a singlet peak around 2.15-2.38 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The C4 and C5 carbons of the 1,2,3-triazole ring are typically observed in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com In 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid analogs, the triazole ring carbons appear between 140.01 and 152.14 ppm. nih.gov The carbon of the methyl group attached to the triazole ring is found at a much higher field, for example at 6.8 ppm in [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol. researchgate.net The chemical shift of the hydroxymethyl carbon (-CH₂OH) is observed around 54.8 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (5-methyl-2H-triazol-4-yl)methanol Analogs

| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Triazole-H | 8.00 - 8.75 | - |

| Triazole-C4 | - | 139.27 - 148.64 |

| Triazole-C5 | - | 122.46 - 127.49 |

| CH₃ (on triazole) | 2.15 - 2.38 | ~6.8 |

| CH₂OH | ~4.55 (d) | ~54.8 |

| OH | ~5.19 (t) | - |

Data compiled from various sources. mdpi.comnih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the context of (5-methyl-2H-triazol-4-yl)methanol analogs, IR spectra reveal key vibrational frequencies that confirm their structural features.

A prominent and broad absorption band is typically observed in the region of 3096-3380 cm⁻¹ which is attributed to the O-H stretching vibration of the hydroxyl group. mdpi.comresearchgate.net The N-H stretching vibrations of the triazole ring can also appear in this region, sometimes seen around 3126 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic parts of the molecules are generally found between 2850 and 3130 cm⁻¹. mdpi.comresearchgate.net

The stretching vibrations of the triazole ring itself provide characteristic signals. The N=N stretching of the 1,2,3-triazolyl group is observed in the range of 1417–1424 cm⁻¹. mdpi.com The C=N stretching vibrations within the triazole ring can be seen in the range of 1500-1540 cm⁻¹. researchgate.net For compounds containing a carbonyl group, a strong absorption band appears around 1666 cm⁻¹. ijrpc.com

Table 2: Key Infrared (IR) Absorption Frequencies for (5-methyl-2H-triazol-4-yl)methanol Analogs

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3096 - 3380 |

| N-H Stretch (Triazole) | ~3126 |

| Aromatic/Aliphatic C-H Stretch | 2850 - 3130 |

| N=N Stretch (Triazole) | 1417 - 1424 |

| C=N Stretch (Triazole) | 1500 - 1540 |

| Carbonyl (C=O) Stretch | ~1666 |

Data compiled from various sources. mdpi.comresearchgate.netresearchgate.netijrpc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of triazole derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the synthesized compounds. nih.gov

The fragmentation patterns of triazole rings are highly dependent on the nature and position of the substituents. rsc.org A common fragmentation pathway for 1,2,3-triazoles involves the loss of a nitrogen molecule (N₂). rsc.orgnih.gov For 1,2,4-triazole (B32235) derivatives, the fragmentation can be more complex, often involving the sequential loss of neutral molecules. researchgate.netresearchgate.net The fragmentation of C-amino-1,2,4-triazoles has been shown to be analogous to the fragmentation of pyrrole. cdnsciencepub.com

In the mass spectra of substituted 1,2,3-triazoles, the molecular ion peak (P⁺) is typically strong, and the [P+1]⁺ peak can also be significant. rsc.org The subsequent fragmentation is heavily influenced by the substituents. For example, in some oxotriazoles, the base peak may correspond to [R''CO]⁺, while in some esters, it may be [XO]⁺. rsc.org For certain 1,2,4-triazole derivatives with glucopyranosyl groups, common fragment ions are observed at m/z 331, 127, and 109. researchgate.net

Advanced Diffraction Techniques for Solid-State Structure (X-ray Crystallography)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been instrumental in confirming the structures of various triazole analogs.

For example, the crystal structure of a 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane derivative was determined by single-crystal X-ray diffraction, confirming the molecular connectivity and stereochemistry. mdpi.com In the crystal lattice of this compound, molecular chains are formed along the b-axis through O-H···N hydrogen bonds, with an O···N distance of 2.807(2) Å. mdpi.com

Similarly, the crystal structures of a series of novel phenolic acid triazole derivatives have been characterized. nih.gov For instance, methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The analysis of 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone revealed a monoclinic space group P2₁/n, with the molecular conformation stabilized by intramolecular C—H···O and C—H···N contacts. researchgate.netnih.gov The supramolecular structure is governed by C—H···N hydrogen-bonded dimers, C—H···O and C—H···S hydrogen bonds, and π–π stacking interactions. researchgate.net

Other Complementary Analytical Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to complement other analytical techniques. The UV absorption spectra of 1,2,3-triazoles are characterized by π → π* transitions. The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 205-206 nm. researchgate.netrsc.orgnih.gov

The position and intensity of the absorption bands are influenced by the substituents on the triazole ring. For example, in a series of highly luminescent 4H-1,2,4-triazole derivatives, the maximum absorption wavelengths (λ_max) were observed to be dependent on the terminal substituents, with values ranging from 297.0 nm to 351.0 nm in dichloromethane. nih.gov The presence of different chromophores within the molecule will lead to distinct absorption spectra. For instance, the π → π* transition of a benzene (B151609) ring can be observed at a different wavelength compared to that of the triazole ring. researchgate.net

Computational and Theoretical Investigations of the 5 Methyl 2h Triazol 4 Yl Methanol Framework

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of triazole derivatives. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying systems of this size. By solving the Schrödinger equation in an approximate manner, DFT can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of (5-methyl-2H-triazol-4-yl)methanol.

In a typical DFT study of this compound, the B3LYP functional with a basis set such as 6-311++G(d,p) would be employed to accurately model the molecule's structure and electronic properties. um.es Such calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the planarity of the triazole ring and the orientation of the hydroxymethyl and methyl substituents.

Furthermore, DFT is instrumental in calculating the infrared (IR) spectrum of the molecule. Theoretical vibrational frequencies can be compared with experimental data to confirm the molecular structure. The assignments of the fundamental vibrational modes are often performed using total energy distribution (TED) analysis. researchgate.net

Below is a hypothetical data table summarizing typical results from a DFT calculation on (5-methyl-2H-triazol-4-yl)methanol.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy | -416. Hartree |

| Dipole Moment | 3.5. Debye |

| C4-C5 Bond Length | 1.39 Å |

| N1-N2 Bond Length | 1.34 Å |

| C5-C6 (Methyl) Bond Length | 1.51 Å |

| C4-C7 (Methanol) Bond Length | 1.50 Å |

| O-H Bond Length | 0.97 Å |

| Triazole Ring Bond Angles | ~108-110° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape. For a flexible molecule like (5-methyl-2H-triazol-4-yl)methanol, which has rotatable bonds associated with the hydroxymethyl group, MD simulations can reveal the preferred conformations and the energy barriers between them.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. The simulation evolves over time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can identify the most stable conformers and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Conformational analysis through MD simulations can be complemented by DFT calculations to obtain more accurate energies for the identified conformers. um.es The combination of these methods provides a comprehensive picture of the molecule's potential energy surface.

Studies on Electronic Properties and Reactivity Prediction

The electronic properties of (5-methyl-2H-triazol-4-yl)methanol, which are critical for understanding its reactivity, can be thoroughly investigated using computational methods. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. epstem.net A smaller energy gap suggests higher reactivity. These orbitals' spatial distribution can pinpoint the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). For (5-methyl-2H-triazol-4-yl)methanol, the MEP would likely show a negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxymethyl group, suggesting these are potential sites for hydrogen bonding and electrophilic attack.

| Electronic Property | Predicted Value/Observation |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| MEP Negative Region | Nitrogen atoms of the triazole ring, Oxygen atom |

| MEP Positive Region | Hydrogen atoms of the hydroxymethyl and methyl groups |

Note: The data in this table is illustrative and represents typical values that would be obtained from electronic property calculations.

Computational Design of Triazole-Based Architectures

The (5-methyl-2H-triazol-4-yl)methanol scaffold can serve as a starting point for the computational design of new molecules with desired properties. By leveraging computational techniques, researchers can design and screen virtual libraries of triazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov

Structure-based drug design is a powerful application of this approach. If the biological target of interest is known, molecular docking simulations can be used to predict how different derivatives of (5-methyl-2H-triazol-4-yl)methanol would bind to the target's active site. researchgate.net These simulations can guide the modification of the parent scaffold to enhance binding affinity and selectivity. For instance, new functional groups can be added to the triazole ring or the hydroxymethyl group to create specific interactions with the target protein.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a set of triazole derivatives with known activities. These models can then be used to predict the activity of new, unsynthesized compounds, further streamlining the design process. The computational design of triazole-based architectures is a dynamic field that accelerates the discovery of new therapeutic agents and functional materials. mdpi.comnih.gov

Supramolecular Chemistry and Coordination Complexes Involving 5 Methyl 2h Triazol 4 Yl Methanol Scaffolds

Design and Synthesis of Triazole-Based Ligands for Metal Coordination

The 1,2,3-triazole framework is a valuable scaffold in coordination chemistry, acting as both a hydrogen bond donor and a metal chelator. rsc.org The synthesis of ligands based on (5-methyl-2H-triazol-4-yl)methanol often involves "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov This methodology allows for the facile introduction of various functional groups onto the triazole ring, enabling the fine-tuning of the ligand's electronic and steric properties for specific metal coordination.

For instance, the reaction of 2-cyanopyridine (B140075) with N-phenylthiosemicarbazide can lead to the formation of 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further modified to create ligands for group 12 elements. researchgate.net The resulting complexes exhibit diverse structural features depending on the metal center and its coordination geometry. researchgate.net The nitrogen atoms of the triazole ring are key to its coordinating ability, and the presence of a hydroxymethyl group in (5-methyl-2H-triazol-4-yl)methanol provides an additional site for functionalization or interaction.

The strategic design of these ligands is crucial for controlling the final architecture and properties of the resulting coordination complexes. By modifying substituents on the triazole ring, researchers can influence factors such as the stability, porosity, and catalytic activity of the assembled structures. mdpi.com

Table 1: Examples of Synthesized Triazole-Based Ligands and Their Applications

| Ligand Name | Synthesis Method | Coordinated Metal | Application |

| 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Reaction of 2-cyanopyridine with N-phenylthiosemicarbazide | Group 12 elements | Formation of supramolecular assemblies researchgate.net |

| Triazolyl isophthalate (B1238265) linkers | Not specified | Copper | Gas sorption and catalysis mdpi.com |

| 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | Reaction of Ham4ph with chloroacetic acid, followed by esterification | Group 12 elements | Formation of 3D architectures through weak intermolecular interactions researchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing Triazole Linkers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Triazole-based linkers, including those derived from (5-methyl-2H-triazol-4-yl)methanol, are widely used in the synthesis of these materials due to their ability to form strong and stable coordination bonds with a variety of metal ions. alfa-chemistry.com

Structural Architectures and Topology

For example, a series of isomorphous copper-containing MOFs based on triazolyl isophthalate linkers demonstrated that adjusting the size of the alkyl substituents on the triazole ring allows for the control of porosity and pore size. mdpi.com Similarly, the use of a tri-triazole ligand in the synthesis of Zn(II) and Cd(II) MOFs resulted in distinct one-dimensional helical chains that further linked into three-dimensional architectures. figshare.com The structural diversity of these materials is also influenced by the choice of metal ion and the reaction conditions.

Table 2: Structural Features of MOFs with Triazole Linkers

| MOF Designation | Metal Ion | Triazole Linker | Key Structural Feature | Resulting Topology |

| Not specified | Copper | Triazolyl isophthalate | Adjustable porosity and pore size based on triazole substituents mdpi.com | Not specified |

| MOF-1-Zn | Zinc | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Interpenetrated 3D pillared-layer framework acs.org | Not specified |

| MOF-2-Zn | Zinc | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Interpenetrated 3D pillared-layer framework acs.org | Not specified |

| ECUT-137 | Zinc | 3-amino-1,2,4-triazole | 2D net with tetrahedral Zn(II) ions researchgate.net | Not specified |

Gas Adsorption and Separation Research

The porous nature and high surface area of triazole-based MOFs make them promising candidates for gas adsorption and separation applications. The nitrogen-rich triazole rings within the framework can create a high affinity for certain gas molecules, such as carbon dioxide (CO₂). acs.orgnih.govfao.orgresearchgate.net

A highly porous MOF constructed from a clicked octacarboxylate ligand and Cu(II) ions, which incorporated nitrogen-rich triazole groups, exhibited a strong affinity for CO₂ molecules. acs.orgnih.govfao.orgresearchgate.net This property, combined with the presence of exposed Lewis acid metal sites, made the MOF an effective heterogeneous catalyst for the chemical conversion of CO₂. acs.orgnih.govfao.orgresearchgate.net Furthermore, the confinement of the pore size led to substrate size-dependent selectivity in catalytic reactions. acs.orgnih.govfao.orgresearchgate.net

Research on a series of copper-based triazolyl isophthalate MOFs showed that the maximum loading of CO₂ decreased with increasing steric demand of the substituents on the triazole ring, highlighting the tunability of gas sorption properties through linker design. mdpi.com

Luminescence Sensing and Ion Recognition within MOFs

Luminescent metal-organic frameworks (LMOFs) have gained significant attention for their potential use as chemical sensors. The incorporation of triazole linkers can impart luminescent properties to the framework, which can be modulated by the presence of specific ions or molecules.

A 2D zinc-based MOF, ECUT-137, synthesized with 3-amino-1,2,4-triazole, displayed strong blue emission and an unprecedentedly long-lived luminescence of up to 3 seconds. researchgate.net Another study reported a cobalt-based MOF with a free nitrogen site on the triazole ring that exhibited highly selective and sensitive "turn-on" luminescence for Al³⁺ ions in an aqueous medium. nih.gov The detection limit for Al³⁺ was found to be 57.5 ppb, which is significantly lower than the recommended limit for drinking water. nih.gov

Furthermore, isostructural lanthanide-MOFs containing triazole groups have been developed as luminescent probes for the efficient sensing of nitroaromatic compounds and Fe³⁺ ions. researchgate.net These examples demonstrate the potential of triazole-based MOFs as versatile platforms for the development of highly selective and sensitive chemical sensors. rsc.org

Non-Covalent Interactions and Self-Assembly Phenomena in Triazole Systems

Hydrogen Bonding and Halogen Bonding

The C-H bond on the triazole ring can participate in hydrogen bonding, a feature that has been exploited in the design of anion receptors. nih.gov Computational studies have shown that the hydrogen bond strength of the triazole C-H donor approaches that of traditional NH donors like pyrrole. nih.gov These interactions are crucial in directing the self-assembly of molecules into well-defined structures.

In the solid state, 1,2,3-triazole molecules can form hydrogen bond networks, with distinct patterns observed for different tautomers. nih.gov The 1H-triazoles tend to form strong hydrogen bonds with other 1H-triazoles, while 2H-triazoles bond strongly to the middle nitrogen atom of 1H-triazoles. nih.gov These hydrogen bonding interactions can be influenced by the presence of other functional groups on the molecule. For example, in fluorinated 1,2,3-triazole derivatives, the crystallization water molecule can dominate the hydrogen bonding, leading to a three-dimensional network. rsc.org

Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site, is another important non-covalent force in triazole systems. Iodo-triazoles have been shown to be effective halogen bond donors, and their strength can be tuned by quaternization and by varying the counterion and aromatic substituent. rsc.org The integration of iodotriazole and triazole anion recognition groups into a porphyrin scaffold has produced receptors with strong anion binding affinities, with the halogen-bonding porphyrin exhibiting substantially larger halide binding affinities than its protic analogue. nih.gov

Anion and Cation Recognition

There is no published research specifically investigating the capabilities of (5-methyl-2H-triazol-4-yl)methanol as a receptor for anions or cations. The scientific community has explored other triazole derivatives for these purposes, often incorporating chromophores or other signaling units to transduce the binding event into a measurable signal. These studies have highlighted the importance of the C-H bond on the triazole ring as a hydrogen bond donor for anion recognition. However, without specific studies on (5-methyl-2H-triazol-4-yl)methanol, any discussion of its potential in this area would be purely speculative and fall outside the requested scope of this article.

Host-Guest Chemistry and Molecular Machines

Similarly, the involvement of (5-methyl-2H-triazol-4-yl)methanol in the construction of host-guest assemblies or the development of molecular machines is not reported in the scientific literature. Research in this field often utilizes larger, more complex triazole-containing macrocycles or polymers to create cavities and moving parts. While the methanol (B129727) group of the title compound could potentially engage in hydrogen bonding within a larger supramolecular structure, there are no specific examples or detailed findings to report.

Bioisosteric and Molecular Design Principles Utilizing the Triazole Moiety

Triazole as a Bioisosteric Replacement for Key Functional Groups

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a molecule's properties while retaining its desired biological activity. The triazole ring is widely recognized as an effective bioisostere for several key functional groups, primarily due to its similar size, planarity, and ability to participate in hydrogen bonding. researchgate.net

The most common application of a triazole as a bioisostere is the replacement of the amide bond. Amide bonds are prevalent in biologically active peptides and small molecules but are often susceptible to enzymatic degradation by proteases, leading to poor metabolic stability. The triazole ring, particularly the 1,4-disubstituted 1,2,3-triazole, effectively mimics the trans-amide linkage in terms of its steric and electronic properties, while offering superior resistance to hydrolysis. ed.ac.uk This substitution can enhance a drug candidate's half-life and bioavailability. For instance, research has shown that replacing an amide group with a triazole ring can lead to compounds with improved metabolic stability.

Triazoles can also serve as bioisosteres for other functional groups such as esters, carboxylic acids, and other heterocyclic rings. This versatility allows medicinal chemists to fine-tune a molecule's solubility, polarity, and target-binding interactions. The presence of a methyl group, as in the "5-methyl-1H-1,2,3-triazol" moiety, has been noted in compounds designed for bioisosteric replacement studies, highlighting the relevance of this substitution pattern in modulating biological activity. nih.gov

| Functional Group | Key Properties | Triazole Bioisostere | Advantages of Replacement |

| Amide Bond | Planar, H-bond acceptor/donor, susceptible to hydrolysis | 1,4-Disubstituted 1,2,3-Triazole | Enhanced metabolic stability, resistance to proteases. ed.ac.uk |

| Ester Bond | Planar, H-bond acceptor, susceptible to hydrolysis | 1,2,3-Triazole or 1,2,4-Triazole (B32235) | Increased stability against esterases. |

| Alkene (cis) | Rigid, planar | 1,5-Disubstituted 1,2,3-Triazole | Maintained rigidity, improved metabolic stability. |

| Other Heterocycles | Aromatic, specific H-bonding patterns | 1,2,3-Triazole or 1,2,4-Triazole | Altered selectivity, improved pharmacokinetic profile. nih.gov |

Strategies for Enhancing Molecular Stability and Selectivity through Triazole Incorporation

Beyond enhancing stability, the triazole ring can be used to modulate the selectivity of a drug for its intended target. Selectivity is crucial for minimizing off-target effects and reducing toxicity. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and the C-H bond can function as a weak hydrogen bond donor, allowing for specific interactions within a receptor's binding pocket. By carefully positioning the triazole ring and its substituents, such as the methyl and methanol (B129727) groups in (5-methyl-2H-triazol-4-yl)methanol, designers can create novel interactions that favor binding to one receptor subtype over another. The rigid nature of the triazole ring also helps to lock the conformation of a molecule, presenting its pharmacophoric elements in an optimal orientation for selective binding.

Triazole as a Stable Linkage Unit in Molecular Scaffolds

The triazole ring is frequently employed as a stable and rigid linker to connect different pharmacophoric fragments in a single molecule. This strategy is common in the design of hybrid drugs, where two distinct bioactive moieties are joined to achieve a synergistic or multi-target effect. The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazole linkers exceptionally efficient and reliable.

Structure-Activity Relationship (SAR) Studies in Triazole Series (general principles)

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. For molecules containing a triazole ring, SAR studies typically involve the systematic modification of substituents on and around the heterocyclic core to understand their effect on biological activity. nih.gov

In the context of a molecule like (5-methyl-2H-triazol-4-yl)methanol, SAR exploration would involve several key modifications:

Substitution on the Triazole Ring: The methyl group at the 5-position could be replaced with other alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing/donating groups to probe steric and electronic requirements at that position. The hydroxymethyl group at the 4-position could be altered in length, converted to other functional groups (e.g., ether, amine), or used as an attachment point for larger fragments.

Substitution on the Triazole Nitrogens: The position and nature of substituents on the triazole's nitrogen atoms are critical. The specific tautomeric form (e.g., 1H, 2H, or 4H) and the attached substituent can drastically alter the molecule's binding mode and pharmacological properties.

Stereochemistry: If chiral centers are present, the activity of different enantiomers or diastereomers would be compared.

These studies help to build a comprehensive picture of how the molecule interacts with its target. For instance, SAR analyses have revealed that for certain targets, the presence of specific substituents on the triazole ring is crucial for potency and selectivity. nih.govnih.gov

| Modification Site | General Principle | Potential Impact on Activity |

| C4/C5 Substituents | Varying size, electronics, and H-bonding capacity (e.g., methyl, methanol groups). | Modulate binding affinity, selectivity, and solubility. |

| N1/N2/N4 Substituents | Altering substitution pattern on the ring nitrogens. | Influences vector/orientation of other substituents, affects tautomeric equilibrium and binding. |

| Linker Position | Using the triazole to connect different pharmacophores. | Optimizes distance and orientation between fragments for multi-target interactions. |

| Core Scaffold | Replacing the triazole with another heterocycle (scaffold hopping). | Explores novel chemical space and intellectual property, may improve properties. researchgate.net |

Emerging Research Avenues and Future Perspectives for 5 Methyl 2h Triazol 4 Yl Methanol

Development of Novel Synthetic Methodologies for Triazole Derivatives

The synthesis of the triazole core is a central theme in heterocyclic chemistry. While classical methods exist, contemporary research is focused on developing novel methodologies that offer higher yields, greater efficiency, and improved environmental credentials. These advancements are crucial for producing a wider variety of derivatives, including substituted methanols like (5-methyl-2H-triazol-4-yl)methanol.

Future synthetic strategies are moving beyond traditional thermal methods, which often result in lower yields. mdpi.com Key emerging areas include:

Microwave and Ultrasound-Assisted Synthesis: These techniques significantly accelerate reaction times and improve yields. For instance, the synthesis of certain 1,2,4-triazole (B32235) derivatives has been shown to be much more efficient under microwave irradiation compared to standard heating methods. mdpi.comorganic-chemistry.org Similarly, ultrasound has been successfully employed for the synthesis of 1,2,3-triazoles, offering an effective and rapid alternative. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. The development of MCRs for synthesizing 1-aryl 1,2,4-triazoles directly from anilines showcases the power of this approach to rapidly build molecular diversity. organic-chemistry.org

Advanced Catalysis: Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition ("click chemistry"), have revolutionized the synthesis of 1,2,3-triazoles due to their high efficiency and selectivity. chemijournal.com Ongoing research seeks new, more sustainable, and recyclable catalysts, such as heterogeneous copper complexes, to further improve these processes. organic-chemistry.orgfrontiersin.org Metal-free synthesis pathways are also gaining traction, avoiding potential toxicity concerns associated with metal catalysts. organic-chemistry.orgfrontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions compared to batch processing. The application of flow chemistry to triazole synthesis is an emerging field that promises more efficient and reproducible production of these important heterocycles.

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to rapid and efficient synthesis. | Reduced reaction times, improved yields, cleaner reactions. | mdpi.comorganic-chemistry.org |

| Ultrasound Irradiation | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. | Effective for certain cycloaddition reactions, leading to excellent yields. | mdpi.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, reduced waste, operational simplicity, rapid access to diverse structures. | chemijournal.comorganic-chemistry.org |

| Advanced Catalysis | Development of novel catalysts (e.g., heterogeneous copper, metal-free systems) for reactions like "click chemistry". | Higher efficiency, improved selectivity, reusability of catalysts, reduced metal contamination. | chemijournal.comfrontiersin.org |

Exploration of Advanced Applications in Interdisciplinary Fields

The unique properties of the triazole ring have led to its use in a wide range of applications, and future research aims to expand this scope into new interdisciplinary areas. While well-established in medicine as antifungal (e.g., Fluconazole (B54011), Itraconazole) and anticancer agents, triazole derivatives are finding new roles in materials science, supramolecular chemistry, and sustainable technologies. chemijournal.compreprints.org

Materials Science: The ability of triazoles to act as ligands for metal ions is being exploited in the development of Metal-Organic Frameworks (MOFs). chemijournal.com These materials have potential applications in gas storage, catalysis, and separation technologies. Furthermore, certain triazole derivatives are being investigated as corrosion inhibitors for metals, offering a protective coating in industrial settings. researchgate.net

Supramolecular Chemistry: The triazole unit can participate in the self-assembly of complex molecular architectures. This is being explored for the creation of new sensors, molecular switches, and smart materials that can respond to external stimuli. nih.gov

Agrochemicals: Triazole-based compounds have long been used as fungicides and herbicides. researchgate.netresearchgate.net Ongoing research focuses on developing new derivatives with higher efficacy, lower environmental impact, and novel modes of action to combat resistance in agricultural pests and pathogens. nih.gov

Biotechnology and Drug Delivery: The bioisosteric similarity of the 1,2,3-triazole ring to the amide bond makes it a valuable linker in designing peptidomimetics and complex bioconjugates. acs.org This property is being leveraged to develop novel drug delivery systems and diagnostic probes. researchgate.net

| Interdisciplinary Field | Application of Triazole Derivatives | Example/Potential Use | Reference |

|---|---|---|---|

| Materials Science | Ligands for Metal-Organic Frameworks (MOFs) and corrosion inhibitors. | Gas storage, catalysis, protective coatings for metals. | chemijournal.comresearchgate.net |

| Supramolecular Chemistry | Building blocks for self-assembled structures. | Molecular sensors, responsive materials. | nih.gov |

| Agrochemicals | Active ingredients in fungicides and herbicides. | Development of next-generation crop protection agents. | researchgate.netnih.gov |

| Biotechnology | Linkers for bioconjugation and drug delivery systems. | Targeted cancer therapies, diagnostic imaging agents. | researchgate.netacs.org |

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational chemistry with experimental synthesis and testing represents a powerful paradigm for accelerating research into triazole derivatives. This synergistic approach allows for the rational design of new molecules, a deeper understanding of their properties, and the prediction of their biological activity before they are synthesized in the lab.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the structural and electronic properties of triazole compounds. acs.org These calculations can predict molecular geometry, spectral characteristics, and reactivity, providing insights that are highly consistent with experimental data. nih.gov

Molecular Docking and Dynamics: These computational tools are essential in drug discovery for predicting how a triazole derivative might bind to a biological target, such as a protein or enzyme. nih.govbiointerfaceresearch.com By simulating the interaction between the molecule and the target's binding site, researchers can prioritize which compounds are most likely to be active, saving significant time and resources in the lab. For example, docking studies have been used to investigate how 1,2,3-triazole derivatives interact with matrix metalloproteinases, which are implicated in cancer. biointerfaceresearch.com

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. acs.org This in silico analysis helps to identify potential liabilities early in the drug development process, allowing chemists to design molecules with more favorable pharmacokinetic profiles.

The combination of these computational predictions with experimental validation creates a feedback loop that refines both the theoretical models and the synthetic targets, leading to a more efficient discovery pipeline. acs.orgnih.gov

| Method | Purpose | Synergy with Experiment | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, predicts geometry and spectral properties. | Validates and interprets experimental results from NMR and IR spectroscopy. | acs.orgnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. | Guides the design of compounds for synthesis and biological testing; explains experimental activity data. | nih.govbiointerfaceresearch.com |

| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. | Provides insight into the stability of ligand-protein complexes and conformational changes observed experimentally. | nih.gov |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties. | Prioritizes synthetic candidates with better drug-like properties for experimental evaluation. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.